

Spectroscopic Data of 3-Amino-7-methyl-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-7-methyl-1H-indazole

Cat. No.: B110949

[Get Quote](#)

This technical guide provides a detailed analysis of the expected spectroscopic data for **3-amino-7-methyl-1H-indazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. While a complete experimental dataset for this specific molecule is not readily available in public literature, this document, grounded in the established principles of spectroscopy and data from analogous structures, offers a robust predictive overview of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel indazole derivatives.

Introduction

Indazoles are bicyclic heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrazole ring. The indazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antitumor, anti-inflammatory, and antimicrobial activities.^[1] The substituent pattern on the indazole ring system significantly influences its physicochemical properties and biological activity. **3-amino-7-methyl-1H-indazole**, in particular, combines the electron-donating effects of an amino group at the 3-position and a methyl group at the 7-position, which are expected to modulate its electronic and structural characteristics. Accurate interpretation of its spectroscopic data is paramount for structural confirmation and for understanding its chemical behavior.

Molecular Structure and Analysis Workflow

The structural elucidation of a novel or uncharacterized compound like **3-amino-7-methyl-1H-indazole** follows a systematic workflow. Each spectroscopic technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous assignment.

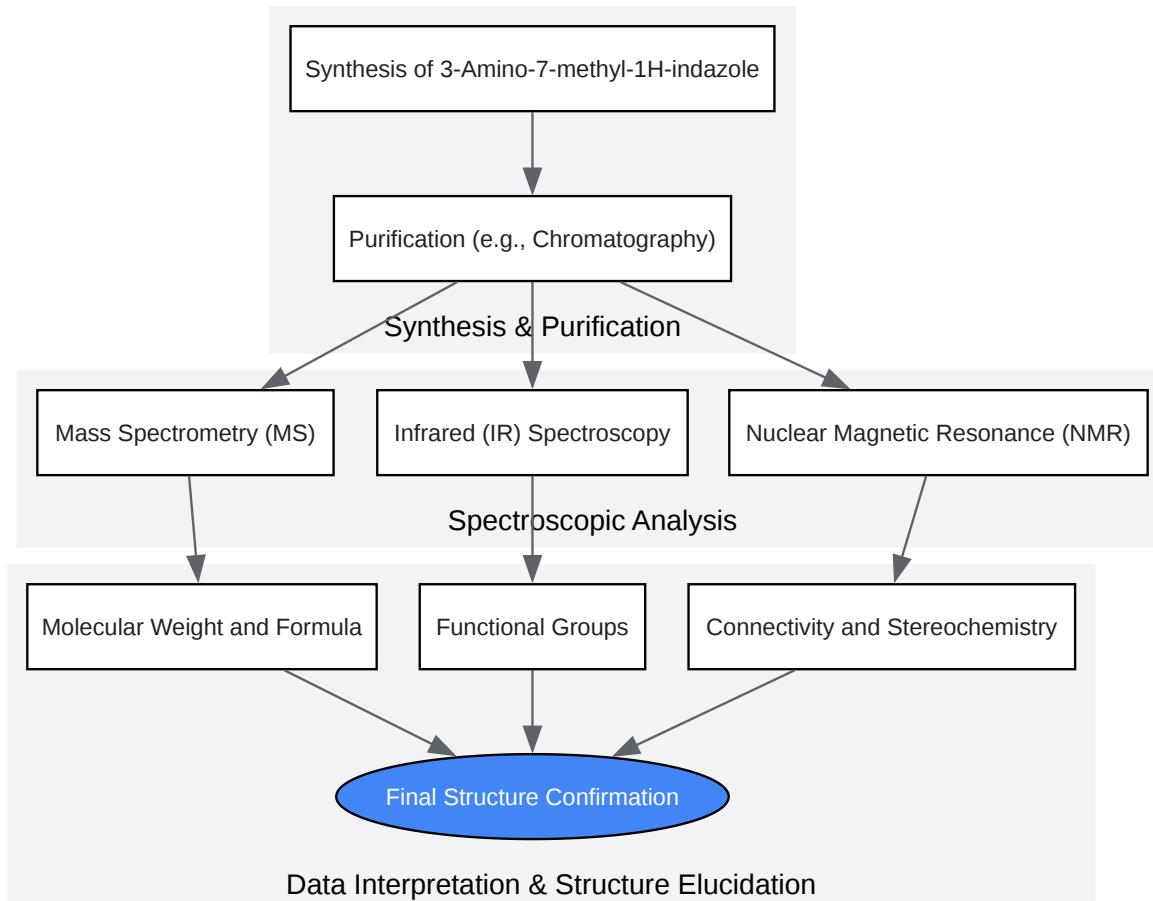


Figure 1: General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **3-amino-7-methyl-1H-indazole**.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **3-amino-7-methyl-1H-indazole** ($C_8H_9N_3$), the expected mass spectral data are as follows:

Ion	Calculated m/z	Predicted Abundance	Notes
[M+H] ⁺	148.0875	High	Protonated molecular ion, expected in ESI and CI
[M] ⁺	147.0796	Moderate to High	Molecular ion, expected in EI
[M-CH ₃] ⁺	132.0667	Moderate	Loss of a methyl radical
[M-NH ₂] ⁺	131.0738	Moderate	Loss of an amino radical
[M-N ₂] ⁺	119.0837	Moderate	Loss of neutral nitrogen from the indazole ring

Interpretation:

The high-resolution mass spectrum should show a protonated molecular ion $[M+H]^+$ at m/z 148.0875 in electrospray ionization (ESI) or chemical ionization (CI) modes. The molecular ion $[M]^+$ at m/z 147.0796 would be prominent in electron ionization (EI). Key fragmentation patterns would likely involve the loss of the methyl group (resulting in a peak at m/z 132.0667) and the amino group (peak at m/z 131.0738). Another characteristic fragmentation of the indazole core is the loss of a neutral nitrogen molecule (N_2), which would give rise to a fragment ion at m/z 119.0837.

Experimental Protocol:

High-resolution mass spectra can be obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer. For ESI, the sample is typically dissolved in a mixture of methanol or acetonitrile

with a small amount of formic acid to promote protonation. For EI, the sample is introduced directly or via a gas chromatograph, and the ionization energy is typically set to 70 eV.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted IR absorption bands for **3-amino-7-methyl-1H-indazole** are summarized below.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3300	Medium-Strong, Doublet	N-H stretching (asymmetric and symmetric) of the amino group
3200-3100	Broad, Medium	N-H stretching of the indazole ring
3050-3000	Weak-Medium	Aromatic C-H stretching
2950-2850	Weak-Medium	Aliphatic C-H stretching of the methyl group
1640-1600	Strong	N-H scissoring of the amino group
1600-1450	Medium-Strong	C=C and C=N stretching of the aromatic rings
1400-1350	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending of the substituted benzene ring

Interpretation:

The IR spectrum will be characterized by a pair of medium to strong absorption bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations of the primary amino group. A broader absorption between 3200-3100 cm⁻¹ is expected for the N-H stretch of the indazole ring. The presence of the aromatic system will be

confirmed by weak to medium C-H stretching bands above 3000 cm^{-1} and C=C/C=N stretching vibrations in the $1600\text{-}1450\text{ cm}^{-1}$ region. The methyl group will show aliphatic C-H stretching absorptions just below 3000 cm^{-1} . A strong band around 1620 cm^{-1} is indicative of the N-H scissoring vibration of the amino group. The substitution pattern on the benzene ring will give rise to characteristic C-H out-of-plane bending bands in the $850\text{-}750\text{ cm}^{-1}$ region.

Experimental Protocol:

The IR spectrum can be recorded using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information about the connectivity of atoms and their chemical environment.

N1 N2 C3 C3a C4 C5 C6 C7 C7a NH2 CH3

Figure 2: Structure of 3-Amino-7-methyl-1H-indazole with Atom Numbering

[Click to download full resolution via product page](#)

Caption: Structure of **3-amino-7-methyl-1H-indazole** with standard atom numbering.

¹H NMR Spectroscopy

The predicted ¹H NMR chemical shifts for **3-amino-7-methyl-1H-indazole** in DMSO-d₆ are presented below. DMSO-d₆ is a common solvent for indazole derivatives as it allows for the observation of the exchangeable NH protons.[\[2\]](#)

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling Constants (J, Hz)
H1 (N-H)	11.0 - 12.0	br s	1H	-
H4	7.2 - 7.4	d	1H	J = 7-8
H5	6.8 - 7.0	t	1H	J = 7-8
H6	7.0 - 7.2	d	1H	J = 7-8
NH ₂	5.0 - 6.0	br s	2H	-
CH ₃	2.3 - 2.5	s	3H	-

Interpretation:

The N-H proton of the indazole ring is expected to appear as a broad singlet at a downfield chemical shift (δ 11.0-12.0 ppm). The protons of the amino group will also be a broad singlet, typically in the range of δ 5.0-6.0 ppm. The aromatic protons H4, H5, and H6 will form a coupled system. H5 is expected to be a triplet due to coupling with both H4 and H6. H4 and H6 will appear as doublets. The methyl group at the 7-position will be a singlet in the upfield region (δ 2.3-2.5 ppm).

¹³C NMR Spectroscopy

The predicted ¹³C NMR chemical shifts for **3-amino-7-methyl-1H-indazole** in DMSO-d₆ are as follows:

Carbon	Predicted Chemical Shift (δ , ppm)
C3	145 - 150
C3a	120 - 125
C4	115 - 120
C5	120 - 125
C6	125 - 130
C7	110 - 115
C7a	135 - 140
CH ₃	15 - 20

Interpretation:

The carbon atom bearing the amino group (C3) will be significantly deshielded and is expected to appear in the δ 145-150 ppm region. The quaternary carbons C3a and C7a will also be in the downfield region. The protonated aromatic carbons (C4, C5, C6) will resonate in the typical aromatic region (δ 110-130 ppm). The carbon of the methyl group will be found in the upfield aliphatic region (δ 15-20 ppm). Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.^[3]

Experimental Protocol for NMR:

Approximately 5-10 mg of the sample should be dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm). Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.^[3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for **3-amino-7-methyl-1H-indazole**. The interpretations are based on the fundamental principles of each spectroscopic technique and comparative analysis with

structurally related indazole derivatives. The provided data and protocols should serve as a valuable resource for scientists working on the synthesis and characterization of this and similar molecules, facilitating efficient and accurate structural elucidation. The actual experimental data may show minor deviations from the predicted values, which can be rationalized based on the specific experimental conditions and the subtle electronic and steric effects within the molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Data of 3-Amino-7-methyl-1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b110949#3-amino-7-methyl-1h-indazole-spectroscopic-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com